molecular formula C9H10BrNO B182466 3-Bromo-4-(dimethylamino)benzaldehyde CAS No. 56479-63-1

3-Bromo-4-(dimethylamino)benzaldehyde

Cat. No. B182466
CAS RN: 56479-63-1
M. Wt: 228.09 g/mol
InChI Key: VWOYSIGIEVHTRQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzaldehyde is a benzaldehyde substituted at the 4-position by an N,N-dimethylamino group and at C-3 by bromine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-(dimethylamino)benzaldehyde is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

3-Bromo-4-(dimethylamino)benzaldehyde has a molecular weight of 228.09 g/mol . and is typically stored in an inert atmosphere at 2-8°C . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Pyrrole-2-Carboxaldehydes : It functions as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, making it an efficient progenitor of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes (Muchowski & Hess, 1988).

  • Bromination and Oxidation Studies : It has been investigated in the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate. This study observed transient oscillations with a long induction time, enhancing understanding of bromate-aromatic compound reactions (Bell & Wang, 2015).

  • Oxidation Studies of Benzaldehydes : In another study, its oxidation by tetraethylammonium bromochromate in a dimethyl formamide and acetic acid mixture led to the formation of corresponding acids, providing insights into the oxidation reactions of benzaldehydes (Asghar, Malik & Mansoor, 2014).

  • Corrosion Inhibition : It has been studied as a corrosion inhibitor for mild steel in acidic environments, indicating its potential in industrial applications (Singh, Kumar, Udayabhanu & John, 2016).

  • Nonlinear Optical Properties : In a study, it was used in the synthesis of a novel organic molecular adduct for opto-electronic applications, demonstrating its relevance in material science (Karthick et al., 2019).

  • Vibrational Dynamics Study : The structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde were assessed through inelastic neutron scattering and periodic DFT calculations, providing insights into its molecular behavior (Nolasco, Ribeiro-Claro & Vaz, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-bromo-4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYSIGIEVHTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205028
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(dimethylamino)benzaldehyde

CAS RN

56479-63-1
Record name 3-Bromo-4-(dimethylamino)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
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Record name 56479-63-1
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Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205028
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Synthesis routes and methods

Procedure details

To a solution of 4-(dimethylamino)-benzaldehyde (10.0 g, 67.03 mmol) in dichloromethane (250 mL) was added pyridinium tribromide (21.4 g, 67.03 mmol). The reaction mixture was stirred at room temperature overnight. The solution was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. Choromatography on silica gel (15% EtOAc in hexane) afforded 14.06 g of 3-bromo-4-(dimethylamino)-benzaldehyde (92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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